molecular formula C6H9N3O B12832655 N-ethyl-1H-imidazole-2-carboxamide

N-ethyl-1H-imidazole-2-carboxamide

Cat. No.: B12832655
M. Wt: 139.16 g/mol
InChI Key: JMNJHULVNRDAFL-UHFFFAOYSA-N
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Description

N-ethyl-1H-imidazole-2-carboxamide: is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the nitrogen atom and a carboxamide group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1H-imidazole-2-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole core.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the imidazole nitrogen. This is often achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the imidazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-ethyl-1H-imidazole-2-carboxamide can undergo oxidation reactions, typically at the ethyl group or the imidazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl group or the imidazole nitrogen. Halogenated reagents are commonly employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: Amines or alcohols, depending on the functional group reduced.

    Substitution: Various substituted imidazole derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

N-ethyl-1H-imidazole-2-carboxamide is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to form hydrogen bonds with biological targets makes it a candidate for drug development.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the synthesis of functional materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-ethyl-1H-imidazole-2-carboxamide exerts its effects often involves interaction with biological macromolecules. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1H-imidazole-2-carboxamide
  • N-propyl-1H-imidazole-2-carboxamide
  • N-ethyl-1H-imidazole-4-carboxamide

Uniqueness

N-ethyl-1H-imidazole-2-carboxamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N-ethyl-1H-imidazole-2-carboxamide

InChI

InChI=1S/C6H9N3O/c1-2-7-6(10)5-8-3-4-9-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9)

InChI Key

JMNJHULVNRDAFL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NC=CN1

Origin of Product

United States

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